2-Dehydropantoate

Catalog No.
S593322
CAS No.
470-30-4
M.F
C6H10O4
M. Wt
146.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Dehydropantoate

CAS Number

470-30-4

Product Name

2-Dehydropantoate

IUPAC Name

4-hydroxy-3,3-dimethyl-2-oxobutanoic acid

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C6H10O4/c1-6(2,3-7)4(8)5(9)10/h7H,3H2,1-2H3,(H,9,10)

InChI Key

PKVVTUWHANFMQC-UHFFFAOYSA-N

SMILES

CC(C)(CO)C(=O)C(=O)O

Canonical SMILES

CC(C)(CO)C(=O)C(=O)O

2-Dehydropantoate is a chemical compound with the molecular formula C6H10O4C_6H_{10}O_4 and is classified as an oxo monocarboxylic acid. It is structurally related to 2-oxobutanoic acid, distinguished by the presence of two methyl groups at the third carbon position. This compound plays a significant role in various biochemical pathways, particularly in the biosynthesis of pantothenic acid (vitamin B5) and coenzyme A. The systematic name for 2-dehydropantoate is 4-hydroxy-3,3-dimethyl-2-oxobutanoic acid .

2-Dehydropantoate (2-DPA) is an intermediate molecule in the pantothenate pathway, which is essential for all living organisms. Pantothenate, also known as vitamin B5, is a precursor to coenzyme A (CoA), a vital molecule involved in numerous cellular processes, including energy metabolism, fatty acid synthesis, and amino acid biosynthesis [].

Understanding Bacterial Growth and Virulence

Researchers utilize 2-DPA to study the pantothenate pathway in bacteria. By analyzing the enzymes involved in 2-DPA conversion, scientists can understand how bacteria synthesize pantothenate and CoA. This knowledge can be crucial in developing new antibiotics. Studies have shown that inhibiting enzymes in the pantothenate pathway, including those responsible for converting 2-DPA, can hinder bacterial growth and virulence [].

Investigating Fungal Metabolism

2-DPA also serves as a research tool in fungal biology. Similar to bacteria, fungi require pantothenate for growth and survival. Studying the enzymes that convert 2-DPA in fungi helps researchers understand fungal metabolism and identify potential antifungal targets []. This information can be valuable in developing new antifungal drugs to combat fungal infections.

2-Dehydropantoate is primarily involved in enzymatic reactions where it serves as a substrate or product. One notable reaction is catalyzed by the enzyme 2-dehydropantoate 2-reductase, which facilitates the reversible conversion of (R)-pantoate and NADP+^+ to 2-dehydropantoate, NADPH, and H+^+. The reaction can be represented as follows:

(R)pantoate+NADP+2dehydropantoate+NADPH+H+(R)-\text{pantoate}+\text{NADP}^+\rightleftharpoons 2-\text{dehydropantoate}+\text{NADPH}+\text{H}^+

This reaction is crucial in the metabolic pathways leading to pantothenate and coenzyme A biosynthesis .

Biologically, 2-dehydropantoate exhibits significant activity as an intermediate in the synthesis of essential biomolecules. It is particularly vital in microbial metabolism and has been studied for its role in various organisms, including Escherichia coli. The compound's biological functions are primarily linked to its participation in metabolic pathways that lead to the production of coenzyme A, which is essential for fatty acid metabolism and energy production .

The synthesis of 2-dehydropantoate can be achieved through various biochemical methods involving enzymatic reactions. One common method involves the reduction of ketopantoate using NADPH, facilitated by the enzyme 2-dehydropantoate 2-reductase. Additionally, chemical synthesis routes may also be employed, often starting from simpler precursors such as 3-methyl-2-oxobutanoic acid .

2-Dehydropantoate has potential applications in pharmaceutical research and biotechnology. Its role as a precursor in the synthesis of pantothenic acid makes it relevant for studies focused on vitamin B5-related deficiencies and metabolic disorders. Furthermore, understanding its enzymatic pathways can lead to novel therapeutic targets for antibiotics or metabolic engineering in microorganisms .

Research on interaction studies involving 2-dehydropantoate primarily focuses on its enzymatic interactions. For instance, studies have shown that it interacts with enzymes like 3-methyl-2-oxobutanoate hydroxymethyltransferase, which catalyzes reactions involving this compound. Understanding these interactions can provide insights into metabolic regulation and potential drug targets .

Several compounds share structural similarities with 2-dehydropantoate, each having distinct biological roles:

Compound NameMolecular FormulaKey Characteristics
Pantoic AcidC6H12O4C_6H_{12}O_4Precursor to pantothenic acid; involved in vitamin metabolism.
Ketopantoic AcidC6H10O4C_6H_{10}O_4Intermediate in pantothenate biosynthesis; closely related structure.
4-Hydroxy-3,3-dimethyl-2-oxobutanoic AcidC6H10O4C_6H_{10}O_4Structural isomer with similar properties; involved in various metabolic pathways.

The uniqueness of 2-dehydropantoate lies in its specific role within the enzymatic pathway leading to coenzyme A synthesis and its distinct structural features that differentiate it from other similar compounds .

XLogP3

-0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

146.05790880 g/mol

Monoisotopic Mass

146.05790880 g/mol

Heavy Atom Count

10

UNII

GZM7NYS95Z

Wikipedia

Ketopantoic_acid

Dates

Modify: 2024-04-14

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